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Compound of Interest

3-(4-Bromophenyl)-3-
Compound Name:
oxopropanenitrile

Cat. No. B1269170

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
various compound classes derived from the parent structure, 3-(4-Bromophenyl)-3-
oxopropanenitrile. The derivatives discussed herein have been investigated for a range of
biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This
document is intended for researchers, scientists, and professionals in the field of drug
development.

Comparative Biological Activity Data

The biological activities of various derivatives are summarized below. The data highlights the
impact of structural modifications on the potency and selectivity of these compounds.

Antibacterial Activity

A series of 3-(4-halophenyl)-3-oxopropanal derivatives, closely related to the core structure,
have demonstrated notable antibacterial properties. The minimum inhibitory concentration
(MIC) is a key indicator of antibacterial efficacy.
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R Group
Compound o Test Reference
Modificatio . MIC (pg/mL) MIC (pg/mL)
ID Organism Compound
n
mono-
) Staphylococc )
7 methoxyamin <16 Houttuynin -
us aureus
e
(not Staphylococc )
15 - <16 Levofloxacin -
specified) us aureus
not Staphylococc
16 ( N Py <16 - -
specified) us aureus
mono-
7 methoxyamin  MRSA Potent Houttuynin Less Potent
e
(not )
15 - MRSA Potent Levofloxacin Less Potent
specified)
(not
16 . MRSA Potent - -
specified)

Data sourced from a study on 3-(4-halophenyl)-3-oxopropanal derivatives, which are

structurally analogous to derivatives of 3-(4-Bromophenyl)-3-oxopropanenitrile.[1]

Anticancer and EGFR Kinase Inhibitory Activity

Quinoline-oxadiazole derivatives incorporating a 4-bromophenyl moiety have been evaluated

for their antiproliferative and enzyme inhibitory activities.
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Cancer Cell Reference
Compound ID . IC50 (pg/mL) IC50 (pg/mL)
Line Compound
8c HepG2 - Erlotinib 0.308
12d HepG2 - Erlotinib 0.308
7-17e (range) HepG2 0.137-0.332 Erlotinib 0.308
7-17e (range) MCF-7 0.164-0.583 Erlotinib 0.512
Reference
Compound ID Enzyme Target IC50 (pM) IC50 (pM)
Compound
EGFR Tyrosine
8c ) 0.14 Lapatinib 0.12
Kinase
EGFR Tyrosine o
12d ) 0.18 Lapatinib 0.12
Kinase

Data from a study on quinoline-oxadiazole derivatives.[2]

Anti-inflammatory Activity

Derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have been

assessed for their anti-inflammatory effects in a carrageenan-induced paw edema model in

rats.
% Inhibition of Paw Reference % Inhibition of Paw
Compound ID
Edema Compound Edema
21c 59.5 Indomethacin 64.3
21i 61.9 Indomethacin 64.3
21a-n (range) 33-62 Indomethacin 64.3

Data from a review on 1,3,4-oxadiazoles.[3]
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Experimental Protocols
Synthesis of 3-(4-halophenyl)-3-oxopropanal
Derivatives[1]

A series of 3-(4-halophenyl)-3-oxopropanal derivatives were synthesized. The general
procedure involved the reaction of a substituted acetophenone with an appropriate reagent to
yield the corresponding propanal derivative. Further modifications, such as the introduction of
mono-methoxyamine or ethoxyamine moieties, were carried out to generate the final
compounds.

In Vitro Antibacterial Activity Assay[1]

The antibacterial activities of the synthesized compounds were evaluated in vitro against both
Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and
Pseudomonas aeruginosa) bacteria. The minimal inhibitory concentration (MIC) was
determined using a standard broth microdilution method. The activities were compared against
well-known antibacterial agents, Houttuynin and Levofloxacin. The antibacterial activity against
methicillin-resistant Staphylococcus aureus (MRSA) was also investigated for selected potent
compounds.

In Vitro Antiproliferative Activity Assay[2]

The antiproliferative activity of quinoline-oxadiazole derivatives was assessed against
hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cancer cell lines. The
IC50 values were determined using a standard MTT assay. Erlotinib was used as a positive
control.

EGFR Tyrosine Kinase Inhibition Assay[2]

The inhibitory potential of the most prominent candidates against EGFR tyrosine kinase was
determined. The assay measured the ability of the compounds to inhibit the phosphorylation of
a substrate by the EGFR tyrosine kinase. Lapatinib was used as a reference inhibitor.

In Vivo Anti-inflammatory Activity Assay[3]

The anti-inflammatory effect of 1,3,4-oxadiazole derivatives was evaluated in vivo in rats using
the carrageenan-induced paw swelling model. The percentage inhibition of paw edema was
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calculated and compared with the standard anti-inflammatory drug, Indomethacin, administered
at the same dose (20 mg/kg body weight).

Visualizations
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Caption: General synthetic route from the core structure to bioactive derivatives.

Experimental Workflow for Biological Evaluation
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Caption: Workflow from synthesis to structure-activity relationship analysis.

Structure-Activity Relationship Logic
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Structural Modifications
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Caption: Key structural modifications influencing different biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1269170#structure-activity-relationship-
of-compounds-derived-from-3-4-bromophenyl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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